Isovaleric Acid Ethyl-d5 Ester

Description

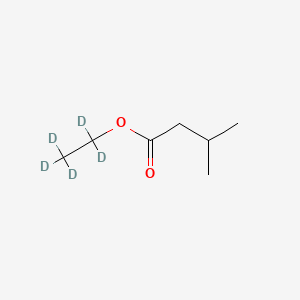

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

135.22 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 3-methylbutanoate |

InChI |

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3/i1D3,4D2 |

InChI Key |

PPXUHEORWJQRHJ-SGEUAGPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C)C |

Canonical SMILES |

CCOC(=O)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity Assessment of Isovaleric Acid Ethyl D5 Ester

Precursor Selection and Deuteration Strategies

The strategic incorporation of deuterium (B1214612) into the target molecule is the primary consideration in its synthesis. The position of the deuterium labels dictates the choice of precursors and the synthetic route. For Isovaleric Acid Ethyl-d5 Ester, the five deuterium atoms are located on the ethyl group, necessitating the use of a deuterated ethanol (B145695) precursor.

The most direct and common method for preparing this compound is the Fischer-Speier esterification. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. chemguide.co.uk In this specific synthesis, isovaleric acid (3-methylbutanoic acid) is reacted with ethanol-d5.

The selection of the deuterated precursor is critical. Ethanol-d5 (CD₃CD₂OH) or Ethanol-d6 (B42895) (CD₃CD₂OD) can be used. wikipedia.org If Ethanol-d6 is used, the deuterium on the hydroxyl group is readily exchangeable and will be lost to the water byproduct during the reaction, ultimately yielding the desired ethyl-d5 ester. libretexts.org The isovaleric acid precursor is typically non-deuterated and can be produced industrially by the hydroformylation of isobutylene. wikipedia.org

While using deuterated ethanol is the most straightforward approach, alternative strategies can be considered, particularly if specific labeling patterns are desired or if precursor availability is a concern.

Hydrogen-Deuterium (H-D) Exchange: It is possible to perform H-D exchange reactions on the final, non-deuterated ethyl isovalerate product. This can be achieved using various catalysts, such as palladium, in the presence of a deuterium source like D₂O. nih.gov However, achieving selective deuteration only on the ethyl group without affecting the isovaleryl moiety can be challenging and may lead to a mixture of isotopologues. Catalytic systems, sometimes facilitated by microwave irradiation, can promote the exchange at specific positions. nih.gov

Synthesis from Deuterated Building Blocks: An alternative route involves building the ethyl group from smaller deuterated molecules. For instance, a deuterated ethyl halide (e.g., bromoethane-d5) could be used to alkylate the carboxylate salt of isovaleric acid. This method avoids the equilibrium limitations of Fischer esterification but requires the synthesis of the deuterated alkylating agent.

Reaction Optimization and Yield Enhancement Techniques

Fischer esterification is a reversible reaction, and several techniques can be employed to drive the equilibrium toward the product side, thereby enhancing the yield of this compound. masterorganicchemistry.comchemguide.co.uk

Key optimization strategies are summarized in the table below.

| Strategy | Description | Rationale |

| Use of Excess Reactant | One of the reactants, typically the less expensive one (in this case, potentially the isovaleric acid), is used in significant excess. | According to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium to favor the formation of products. Using a large excess of the alcohol can also drive the reaction to high yields. masterorganicchemistry.com |

| Water Removal | The water produced during the reaction is continuously removed from the reaction mixture. | Removing a product shifts the equilibrium to the right, favoring further ester formation. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. |

| Catalyst Selection | A strong acid catalyst is essential. Common choices include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or dry hydrogen chloride (HCl). chemguide.co.uk | The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org |

| Temperature Control | The reaction is typically performed at elevated temperatures (reflux) to increase the reaction rate. | Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. However, the temperature must be controlled to avoid side reactions. |

Purification and Isolation Protocols for High-Purity this compound

After the reaction is complete, a multi-step workup and purification procedure is necessary to isolate the target ester in high purity.

Neutralization and Extraction: The reaction mixture is first cooled and then diluted with an organic solvent (e.g., diethyl ether, ethyl acetate). The mixture is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted isovaleric acid, followed by washing with water and then brine to remove water-soluble impurities.

Drying: The organic layer containing the crude ester is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Distillation: The crude ester is purified by fractional distillation. Since the ester has a lower boiling point than any remaining carboxylic acid and does not form hydrogen bonds, it can be effectively separated. chemguide.co.uk This step is crucial for removing non-volatile impurities and any high-boiling side products.

Chromatography (Optional): For exceptionally high purity requirements, preparative gas chromatography (GC) or column chromatography on silica (B1680970) gel can be employed as a final polishing step.

Isotopic Enrichment and Purity Characterization

Verifying the isotopic enrichment and chemical purity is a critical final step. It ensures that the deuterium atoms have been incorporated at the desired positions and that the compound is free from impurities.

NMR spectroscopy is the most powerful tool for confirming the structure and assessing the isotopic fidelity of deuterated compounds. tcichemicals.com Both proton (¹H) and deuterium (²H) NMR are used.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃-) would be absent or significantly diminished to the level of isotopic impurity. The presence of signals for the isovaleryl moiety—a doublet for the two methyl groups, a multiplet for the single methine proton, and a doublet for the methylene (B1212753) group adjacent to the carbonyl—confirms the backbone structure. Comparing the integration of the residual proton signals in the ethyl region to the signals of the non-deuterated isovaleryl part allows for a quantitative determination of the isotopic enrichment.

Deuterium (²H) NMR Spectroscopy: Deuterium NMR directly observes the ²H nuclei. wikipedia.org This technique provides unambiguous proof of deuterium incorporation. For highly deuterated compounds, where residual proton signals in ¹H NMR are very weak, ²H NMR is an essential alternative for structure verification. sigmaaldrich.com The spectrum would show signals in the regions corresponding to the ethyl group, confirming that deuteration occurred at the intended positions. The chemical shifts in ²H NMR are analogous to those in ¹H NMR. wikipedia.org

The table below contrasts the expected primary NMR signals for the ethyl group in both the deuterated and non-deuterated forms of the ester.

| Compound | Nucleus | Chemical Shift (ppm, approx.) | Multiplicity | Assignment |

| Ethyl Isovalerate | ¹H | ~4.1 | Quartet (q) | -O-CH₂ -CH₃ |

| ¹H | ~1.2 | Triplet (t) | -O-CH₂-CH₃ | |

| This compound | ¹H | ~4.1 | (Absent/Trace) | -O-CD₂ -CD₃ |

| ¹H | ~1.2 | (Absent/Trace) | -O-CD₂-CD₃ | |

| ²H | ~4.1 | (Signal Present) | -O-CD₂ -CD₃ | |

| ²H | ~1.2 | (Signal Present) | -O-CD₂-CD₃ |

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of isotopically labeled compounds such as this compound. It provides critical data on the success of deuterium incorporation (isotopic purity) and confirms the compound's molecular structure through characteristic fragmentation patterns.

High-resolution mass spectrometry (HR-MS) is particularly well-suited for determining isotopic purity. nih.govrsc.org It can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z). For this compound, the analysis focuses on the relative abundance of the fully deuterated (d5) species compared to partially deuterated (d1-d4) and non-deuterated (d0) versions. The isotopic purity is calculated from the integrated signals of these respective molecular ions. nih.govresearchgate.net

| Isotopologue | Molecular Formula | Exact Mass (m/z) |

|---|---|---|

| Unlabeled (d0) | C₇H₁₄O₂ | 130.0994 |

| d1 | C₇H₁₃DO₂ | 131.1057 |

| d2 | C₇H₁₂D₂O₂ | 132.1119 |

| d3 | C₇H₁₁D₃O₂ | 133.1182 |

| d4 | C₇H₁₀D₄O₂ | 134.1245 |

| d5 | C₇H₉D₅O₂ | 135.1307 |

Fragmentation analysis, typically performed using electron ionization (EI-MS), provides a molecular fingerprint that confirms the compound's structure. The fragmentation pattern of the deuterated compound is compared against its non-deuterated analogue, Ethyl Isovalerate. nih.govnist.gov In mass spectrometry, molecules fragment in predictable ways to form more stable ions. pharmacy180.com

For standard Ethyl Isovalerate (molecular weight approx. 130.18), common fragments observed include:

m/z 88: This prominent peak results from a characteristic ester fragmentation known as the McLafferty rearrangement. stackexchange.commassbank.eu

m/z 85: Arises from the loss of the ethoxy group (•OCH₂CH₃).

m/z 57: Represents the isobutyl cation, [CH(CH₃)₂CH₂]⁺. massbank.eu

In the mass spectrum of this compound, the molecular ion peak shifts to approximately m/z 135, confirming the incorporation of five deuterium atoms. coompo.com The fragmentation pattern is also altered in a predictable manner. Fragments that retain the deuterated ethyl group will show a mass shift of +5 amu, while fragments that lose this group will appear at the same m/z as in the unlabeled compound's spectrum.

| Fragmentation Process | Unlabeled Fragment (m/z) | Deuterated Fragment (m/z) | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | 130 | 135 | Confirms the mass of the intact molecule. |

| Loss of Ethoxy Radical [M-OC₂H₅]⁺ / [M-OC₂D₅]⁺ | 85 | 85 | The acylium ion fragment does not contain the deuterated ethyl group. |

| McLafferty Rearrangement | 88 | 88 | The neutral ethylene (B1197577) molecule eliminated during the rearrangement contains the deuterium atoms, leaving the charged fragment unchanged. stackexchange.com |

| Isobutyl Cation | 57 | 57 | This fragment originates from the isovaleric acid portion of the molecule. |

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring it is free from starting materials, synthetic by-products, or other contaminants. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods employed for this purpose.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is highly effective for the analysis of volatile compounds like fatty acid ethyl esters (FAEEs). nih.govresearchgate.net The sample is vaporized and passed through a capillary column, typically with a nonpolar stationary phase (e.g., dimethylpolysiloxane), which separates compounds based on their boiling points and interactions with the phase. nih.gov The chemical purity is determined by integrating the peak area of the target compound and comparing it to the total area of all detected peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak.

A known phenomenon in the GC analysis of deuterated compounds is the "chromatographic isotope effect," where the deuterated analogue may have a slightly shorter retention time than its non-deuterated counterpart. nih.govchromforum.org This allows for the separation of the d5 and d0 species, providing another layer of purity confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. sielc.com For ethyl esters, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile. sielc.comnih.gov Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. Detection is typically achieved using a UV detector. HPLC is particularly useful for identifying non-volatile impurities that would not be detected by GC.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Technique | GC with Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Reversed-Phase HPLC with UV Detector |

| Stationary Phase (Column) | Nonpolar (e.g., Dimethylpolysiloxane) Capillary Column nih.gov | C18 or similar nonpolar packed column sielc.comnih.gov |

| Mobile Phase | Inert Carrier Gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture of Water and Acetonitrile/Methanol sielc.com |

| Principle of Separation | Volatility and interaction with the stationary phase | Partitioning between stationary and mobile phases |

| Primary Use | Assessing volatile chemical purity and resolving isotopic analogues | Assessing chemical purity, especially for non-volatile contaminants |

Advanced Analytical Methodologies Employing Isovaleric Acid Ethyl D5 Ester As an Internal Standard

Development of Quantitative Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid esters. The use of Isovaleric Acid Ethyl-d5 Ester as an internal standard is critical for achieving high accuracy and precision in these quantitative methods.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS Applications

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile analytes like fatty acid ethyl esters (FAEEs) from a sample's headspace. When coupled with GC-MS, it provides a sensitive and automated method for quantification. In the analysis of FAEEs in hair as long-term markers of alcohol consumption, deuterated D(5)-ethyl esters are prepared for use as internal standards. nih.gov This approach involves the extraction of the hair sample, followed by the application of HS-SPME and subsequent analysis by GC-MS. nih.gov The internal standard corrects for variability during the extraction and injection process, improving the method's reproducibility. nih.gov The combination of HS-SPME with GC-MS is well-suited for detecting volatile organic compounds in various matrices, including food and spices. mdpi.com

Direct Injection and Derivatization Approaches for GC-MS

While HS-SPME is ideal for volatile compounds, direct injection and derivatization are also employed in GC-MS analysis. For less volatile compounds or to improve chromatographic properties, derivatization is often necessary. For instance, in the analysis of short-chain fatty acids (SCFAs), derivatization with reagents like pentafluorobenzyl bromide (PFBBr) is a common strategy before GC-MS analysis. nih.gov In the context of analyzing FAEEs, direct injection of a lipid extract is possible. For example, neutral lipids can be purified from total lipid extracts and subjected directly to GC-MS analysis to quantify FAEEs. researchgate.net In such methods, an internal standard like this compound, added before sample injection, is crucial for accurate quantification by accounting for injection volume inconsistencies and potential matrix effects.

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Modes

To enhance sensitivity and selectivity in quantitative GC-MS, Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes are frequently used. Instead of scanning the entire mass range, SIM mode focuses the mass spectrometer on a few specific ions characteristic of the analyte and the internal standard. This significantly improves the signal-to-noise ratio, allowing for lower detection limits. nih.gov For fatty acid ethyl esters used as internal standards, characteristic ions such as m/z 88 and 101 can be monitored. nih.gov The use of GC-MS in SIM mode is particularly valuable for quantifying minor fatty acids in complex food samples. nih.govresearchgate.net SRM, used in tandem mass spectrometry (GC-MS/MS), offers even greater specificity by monitoring a specific fragmentation reaction (a precursor ion fragmenting to a product ion), which is highly effective at eliminating matrix interferences.

Integration in Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) Protocols

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for analyzing a wide range of compounds, including those not volatile enough for GC. The use of a stable isotope-labeled internal standard like this compound is essential for reliable quantification. lumiprobe.com LC-MS/MS methods have been successfully developed and validated for the determination of FAEEs in various biological matrices, such as dried blood spots and meconium, to detect prenatal alcohol exposure. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Configurations

Ultra-Performance Liquid Chromatography (UPLC) is a type of high-performance liquid chromatography (HPLC) that uses smaller particle-sized columns to achieve higher resolution, speed, and sensitivity. When coupled with a tandem mass spectrometer (MS/MS), UPLC-MS/MS provides a highly sensitive and specific platform for quantitative analysis. These systems are capable of separating isomers, such as isovaleric acid and valeric acid, which might otherwise be difficult to distinguish. murdoch.edu.au The high throughput and resolving power of UPLC-MS/MS make it an ideal choice for demanding applications, such as quantifying biomarkers in clinical research and forensic toxicology. nih.gov

Method Validation Parameters: Linearity, Precision, Accuracy, and Specificity

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. Key parameters include linearity, precision, accuracy, and specificity. europa.eu this compound plays a crucial role in ensuring these parameters meet stringent acceptance criteria.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.comresearchgate.net A minimum of five concentration levels is typically recommended to establish linearity. europa.eu

Precision: Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the coefficient of variation (CV) and is assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by analyzing samples spiked with a known amount of the analyte and is reported as percent recovery. europa.eugavinpublishers.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com In MS-based methods, specificity is achieved by monitoring unique precursor and product ions for both the analyte and the internal standard. murdoch.edu.au

The following tables present typical validation data for methods quantifying fatty acid ethyl esters using stable isotope-labeled internal standards.

| Parameter | Value |

|---|---|

| Detection Limits (ng/mg) | 0.01 - 0.04 |

| Reproducibility (CV%) | 3.5 - 16 |

| Parameter | Value |

|---|---|

| Lower Limit of Quantitation (ng/mL) | 15 - 37 |

| Bias (Accuracy) | <15% |

| Between-Day Imprecision (CV%) | <15% |

| Extraction Efficiency (%) | 51.2 - 96.5 |

Applications in Metabolomic and Biochemical Pathway Elucidation Research

Tracing Metabolic Fates of Branched-Chain Amino Acid Derivatives

The catabolism of branched-chain amino acids (BCAAs), such as leucine (B10760876), is a fundamental metabolic pathway. Isovaleric acid is a key intermediate in the breakdown of leucine. hmdb.ca The use of deuterium-labeled tracers like Isovaleric Acid Ethyl-d5 Ester enables researchers to follow the transformation of leucine derivatives through various biochemical reactions, providing insights into pathway flux and enzyme activity.

A crucial step in leucine catabolism is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). hmdb.cadrugbank.com Genetic deficiencies in this enzyme lead to the metabolic disorder Isovaleric Acidemia (IVA), characterized by the accumulation of isovaleryl-CoA derivatives. hmdb.ca Stable isotope-labeled standards are essential for the accurate diagnosis and study of this condition. By introducing a known quantity of a labeled compound, such as one derived from this compound, clinicians and researchers can use isotope dilution mass spectrometry to precisely measure the concentration of accumulated metabolites like isovalerylglycine in patient samples. nih.govresearchgate.net This approach is vital for newborn screening programs and for monitoring the effectiveness of dietary treatments. hmdb.ca

Deuterium (B1214612), administered in the form of deuterated water (D₂O) or as part of a labeled precursor molecule, is an effective probe for tracking the de novo synthesis of various biomolecules. nih.govnih.gov The deuterium atoms are incorporated into newly synthesized compounds through enzymatic reactions. isotope.comosti.gov In the context of BCAA metabolism, this compound can be used as an internal standard to quantify the products of pathways that may utilize isovaleric acid as a building block. By measuring the rate of incorporation of deuterium from a source like D₂O into various metabolites, and using the deuterated ester for precise quantification, researchers can calculate the synthesis rates of related molecules. This technique has been applied to study the synthesis of proteins, fatty acids, and other metabolites. nih.govresearchgate.net

Studies on Short-Chain Fatty Acid Esterification and Hydrolysis Pathways

Short-chain fatty acids (SCFAs) and their esters play significant roles in cellular signaling, energy metabolism, and gut microbiome function. The enzymatic processes of esterification (formation of esters) and hydrolysis (breakdown of esters) are central to their biological activity. Investigating the kinetics and mechanisms of enzymes like lipases and esterases, which catalyze these reactions, is crucial. monash.edu this compound serves as an ideal internal standard in analytical methods designed to quantify the rate of formation or degradation of endogenous short-chain fatty acid esters. Its chemical similarity ensures that it behaves identically to the analyte during sample extraction and analysis, while its mass difference allows for distinct detection, correcting for variations in sample preparation and instrument response. nih.govimreblank.ch

Enzymatic Reaction Kinetic Studies and Mechanistic Investigations Using Isotopic Dilution

Isotopic dilution is a powerful technique for studying the kinetics of enzymatic reactions. imreblank.ch To determine key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), it is necessary to accurately measure the concentration of the substrate or product over time. nih.gov By adding a known amount of this compound as an internal standard to the reaction mixture at various time points, the concentrations of the unlabeled substrate (e.g., endogenous ethyl isovalerate) or product (e.g., isovaleric acid) can be measured with high precision using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach minimizes measurement errors and provides reliable data for constructing kinetic models and elucidating enzymatic mechanisms. monash.edu

Qualitative and Quantitative Analysis of Endogenous Isovaleric Acid and Its Esters

The accurate measurement of endogenous isovaleric acid and its esters in biological fluids is important for both clinical diagnostics and metabolic research. creative-proteomics.com this compound is employed as an internal standard in stable isotope dilution assays to achieve this. The principle involves adding a known quantity of the deuterated standard to a biological sample (e.g., plasma, urine). nih.gov The sample is then processed, and the ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry. Since the standard and the analyte have nearly identical chemical and physical properties, any loss during sample preparation affects both equally, leaving their ratio unchanged. imreblank.ch This allows for the calculation of the absolute concentration of the endogenous compound with high accuracy and reproducibility. nih.govlipidmaps.org

Table 1: Reference Concentrations of Endogenous Isovaleric Acid in Human Physiological Fluids

This table presents typical concentration ranges of isovaleric acid found in healthy individuals, as determined by isotope dilution mass spectrometry. nih.gov

| Physiological Fluid | Number of Subjects (n) | Mean Concentration ± Standard Deviation | Concentration Range |

| Plasma | 10 | 0.89 ± 0.93 µmol/L | 0.01 - 3.03 µmol/L |

| Urine | 10 | 0.38 ± 0.51 µmol/mmol creatinine | 0.01 - 1.70 µmol/mmol creatinine |

Research into Volatile Organic Compound Voc Profiling and Interkingdom Signaling

Characterization of Aroma Compound Biogenesis in Fermentation Systems

The fruity and apple-like aroma of ethyl isovalerate is a key component of the flavor profile in many fermented foods and beverages, including wine, beer, and soy sauce. biocrick.com Isovaleric Acid Ethyl-d5 Ester is instrumental in accurately studying the formation of this important aroma compound.

The formation of esters like ethyl isovalerate is a complex process driven by the metabolic activity of yeasts, such as Saccharomyces cerevisiae, and various bacteria. nih.gov These esters are primarily synthesized intracellularly by the enzymatic condensation of an alcohol (ethanol in this case) and an acyl-coenzyme A (acyl-CoA), which is derived from amino acid or fatty acid metabolism. nih.govresearchgate.net For ethyl isovalerate, the precursor is isovaleryl-CoA, which is formed from the degradation of the branched-chain amino acid, leucine (B10760876). nih.gov

Stable isotope dilution assays (SIDA) using labeled standards are critical for quantifying these metabolic products accurately. Research on wine aging has utilized deuterated precursors to trace the formation pathways of branched-chain fatty acid ethyl esters. nih.gov By spiking a wine with a known amount of a deuterated acid and its corresponding ethyl ester, researchers can monitor the esterification process over time. nih.gov This methodology reveals that the formation of these esters is an equilibrium-driven process, with levels increasing during aging as the acid precursor is converted. nih.gov The use of this compound allows for precise quantification, overcoming matrix effects inherent in complex samples like wine, and enabling researchers to study how different microbial strains or fermentation conditions affect the final aroma profile. lcms.cz

Table 1: Key Microbial Genera and Precursors in Ethyl Isovalerate Formation

| Microbial Genus | Key Precursor | Resulting Compound | Role in Fermentation |

|---|---|---|---|

| Saccharomyces | Leucine (via Isovaleryl-CoA) | Ethyl Isovalerate | Primary yeast in wine and beer fermentation, major producer of esters. nih.gov |

| Brettanomyces | Leucine | Isovaleric Acid | Can produce precursor acid, contributing "funky" or "barnyard" notes. nih.gov |

To understand and control the development of flavor, it is crucial to map the relationships between precursors and final aroma compounds. Stable isotope tracers are a powerful tool for this purpose. nih.govresearchgate.net By introducing a labeled precursor, such as ¹³C-labeled leucine, into a fermentation system, researchers can track the incorporation of the labeled atoms into the final product, ethyl isovalerate.

This compound is used as the internal standard in the final quantification step of such experiments. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for separating and identifying volatile compounds. researchgate.net When coupled with a stable isotope dilution assay, it provides highly accurate and sensitive quantification. nih.gov The known concentration of added this compound allows for the precise calculation of the amount of newly synthesized, unlabeled ethyl isovalerate that was formed from the metabolic precursor during the experiment. This approach provides definitive evidence of the metabolic pathway and allows for the calculation of conversion rates, offering deep insights into the biochemical processes governing flavor formation. nih.gov

Analysis of Volatile Metabolites in Plant-Microbe Interactions

Volatile organic compounds are a primary language of communication between microbes and plants. Bacterial VOCs (BVOCs) can significantly influence plant growth and development, acting as signaling molecules in a complex inter-kingdom dialogue. nih.govnih.gov

Certain soil bacteria, such as species from the genus Bacillus, release a blend of VOCs that can affect plant physiology. nih.govresearchgate.net Research has identified isovaleric acid, the precursor to ethyl isovalerate, as a key bioactive molecule in these interactions. nih.gov When released by Bacillus atrophaeus, isovaleric acid was found to inhibit the growth of Arabidopsis thaliana seedlings. nih.govresearchgate.net

To study these subtle interactions, it is essential to accurately quantify the specific VOCs being emitted by the bacteria and perceived by the plant. The concentration of these airborne signals can be extremely low. This compound would be the ideal internal standard for developing a quantitative method using GC-MS to measure the flux of ethyl isovalerate in a plant-microbe experimental system. The use of a stable isotope-labeled standard corrects for losses during sample collection (e.g., in headspace solid-phase microextraction) and analysis, ensuring that the measured concentrations accurately reflect the amount of the VOC produced by the microbe. lcms.cz

Table 2: Examples of Bacterial VOCs and Their Observed Effects on Plants

| Bacterial Species | Volatile Compound(s) | Observed Effect on Plant | Reference |

|---|---|---|---|

| Bacillus atrophaeus | Isovaleric Acid | Growth inhibition in Arabidopsis thaliana | nih.govresearchgate.net |

| Bacillus subtilis | 3-hydroxy-2-butanone (acetoin), 2,3-butanediol | Induced Systemic Resistance (ISR) in Arabidopsis thaliana | nih.gov |

Understanding how plants perceive and respond to microbial VOCs is a key area of research. After quantifying the signal with a tool like this compound, scientists can investigate the downstream effects on the plant. This includes studying changes in gene expression, protein activity, and hormone levels in the plant tissues exposed to the VOC.

By precisely controlling the concentration of the VOC being applied—a level of control that is only possible with accurate quantification—researchers can perform dose-response experiments. These studies help to determine the sensitivity of the plant's perception system and identify the threshold at which a physiological response is triggered. Using a deuterated standard like this compound ensures that the analytical data underpinning these mechanistic studies is robust and reliable, which is fundamental to unraveling the complex signaling networks that govern plant-microbe interactions. nih.gov

Environmental Tracing of Volatile Esters and Their Degradation Pathways

Volatile esters, from both natural and anthropogenic sources, can be released into the environment. Understanding their transport, fate, and degradation is important for environmental science. Stable isotope tracers are powerful tools for tracking the movement and breakdown of compounds in complex environmental systems like soil and water. illinoisnrec.orgresearchgate.netusgs.gov

While specific studies tracing the environmental fate of ethyl isovalerate using this compound are not prominent in the literature, the methodology is well-established. In a controlled experiment, the labeled compound could be introduced into a soil or water sample. Over time, samples can be collected and analyzed by GC-MS. The decline in the concentration of the labeled ester, along with the appearance of labeled degradation products, would allow for the definitive mapping of its degradation pathway and the calculation of its environmental half-life. copernicus.org This approach distinguishes the experimental compound from any pre-existing background of the unlabeled ester and provides clear, unambiguous data on its environmental fate. mdpi.comyoutube.com

Future Directions and Emerging Research Avenues for Isovaleric Acid Ethyl D5 Ester

Integration with Multi-Omics Approaches in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. In this context, stable isotope-labeled compounds are critical for achieving the necessary precision and accuracy in quantitative analysis. clearsynth.com Isovaleric Acid Ethyl-d5 Ester is poised to play a significant role as an internal standard in metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms.

The primary role of a deuterated standard is to correct for variations during sample preparation and analysis, ensuring that measurements are robust and reliable. clearsynth.com In systems biology, where subtle changes in metabolite concentrations can indicate significant shifts in biological pathways, this accuracy is paramount. By providing a stable reference point, this compound can enhance the quality of metabolomic data, allowing for more meaningful integration with other omics datasets. For example, correlating precise metabolite levels with gene expression (transcriptomics) and protein abundance (proteomics) can help elucidate the functional consequences of genetic variations.

Stable isotope tracing, a technique where labeled compounds are introduced into a biological system to track their metabolic fate, is a cornerstone of metabolic flux analysis. immune-system-research.comnih.gov While this compound is primarily used as an internal standard for quantification, its principles are rooted in the broader field of stable isotope applications. Future research could explore its use in tracing the metabolism of branched-chain fatty acids, providing insights into cellular physiology and disease mechanisms. immune-system-research.com The development of global isotope tracing metabolomics technologies allows for the measurement of labeled metabolites with wide coverage, enabling a system-level understanding of metabolic regulation. nih.gov

Table 1: Role of Deuterated Standards in Multi-Omics Integration

| Omics Field | Application of this compound | Research Goal |

| Metabolomics | High-precision quantification of isovaleric acid and related metabolites. | Accurate measurement of metabolite pools to identify metabolic reprogramming in disease. |

| Transcriptomics | Correlating metabolite levels with gene expression data. | Understanding the regulatory networks that control metabolic pathways. |

| Proteomics | Linking metabolite concentrations to protein abundance and enzyme activity. | Elucidating enzyme function and post-translational modifications that impact metabolism. |

| Fluxomics | As a potential tracer for metabolic flux analysis. | Quantifying the rate of metabolic reactions and pathway activities under different conditions. immune-system-research.com |

Development of Novel Biosensors for Deuterated Metabolites

A frontier in analytical science is the development of biosensors capable of detecting specific molecules with high sensitivity and selectivity. While biosensors for a vast array of biological molecules exist, the design of sensors that can specifically recognize and quantify deuterated metabolites is a novel and challenging research avenue. The ability to detect deuterated compounds directly in biological systems could open up new possibilities for real-time metabolic monitoring.

The design of such biosensors could be approached by leveraging the subtle differences between deuterated and non-deuterated molecules. These differences include slight changes in molecular size, vibrational frequencies, and bond energies. wikipedia.org A potential strategy involves the use of engineered proteins or nucleic acid aptamers as recognition elements. These elements would need to be designed to have a binding pocket with exquisite specificity for the deuterated target, such as this compound.

Another approach could exploit the kinetic isotope effect (KIE), where the presence of deuterium (B1214612) can slow down the rate of a chemical reaction. An enzyme-based biosensor could be designed where the enzyme's activity on the deuterated substrate is measurably different from its activity on the natural substrate. This difference in reaction rate could then be converted into a detectable signal (e.g., electrochemical or optical). The de novo design of multi-state protein systems that can be engineered to bind specific targets represents a promising platform for creating such highly specific sensors. nih.gov

Table 2: Potential Principles for Deuterated Metabolite Biosensors

| Biosensor Principle | Recognition Element | Detection Mechanism | Potential Advantage |

| Affinity-Based | Engineered Proteins / Aptamers | Optical (e.g., FRET) or Electrochemical Signal Change | High specificity for the deuterated molecule. |

| Catalytic (Enzymatic) | Specific Enzymes (e.g., Esterases) | Measurement of altered reaction kinetics (Kinetic Isotope Effect). | Provides dynamic information about metabolic processing. |

| Vibrational Spectroscopy-Based | Surface-Enhanced Raman Scattering (SERS) Substrates | Detection of unique C-D bond vibrational frequencies. | Label-free detection principle. |

Exploration of New Analytical Platforms and Detection Principles

The accurate detection and quantification of isotopically labeled compounds are heavily reliant on mass spectrometry (MS). nih.gov Future research will continue to push the boundaries of this technology, exploring new platforms and principles to enhance sensitivity, resolution, and throughput for the analysis of compounds like this compound.

Hyphenated techniques, which combine a separation method with a detection method, are central to modern analytical chemistry. longdom.orgnih.gov Innovations in liquid chromatography (LC), gas chromatography (GC), and capillary electrophoresis (CE) coupled with advanced mass spectrometers are enabling more comprehensive analyses of complex biological and environmental samples. longdom.orgijnrd.org For instance, high-resolution mass spectrometry (HRMS) platforms like Orbitrap-MS offer unparalleled mass accuracy and resolution, allowing for the precise differentiation of isotopologues and the reduction of background interference. nih.gov

Beyond established MS techniques, emerging technologies like molecular rotational resonance (MRR) spectroscopy are showing promise for the analysis of deuterated compounds. acs.org MRR spectroscopy provides a complete description of the isotopic composition of a sample, revealing the structural identity and percent composition of a complex mixture of isotopomers with extremely high resolution. acs.org This could be particularly valuable for quality control in the synthesis of this compound and for detailed mechanistic studies where the precise location of the deuterium label is critical.

Table 3: Comparison of Advanced Analytical Platforms

| Analytical Platform | Principle | Advantages for Deuterated Compound Analysis |

| LC-HRMS (e.g., Orbitrap) | Combines liquid chromatography separation with high-resolution mass analysis. | High sensitivity, excellent mass accuracy, ability to resolve complex mixtures. nih.gov |

| GC-MS/MS | Combines gas chromatography separation with tandem mass spectrometry. | High selectivity and sensitivity for volatile compounds like esters. researchgate.net |

| CE-MS | Combines capillary electrophoresis separation with mass spectrometry. | High separation efficiency for charged analytes, requires minimal sample volume. longdom.org |

| MRR Spectroscopy | Measures the rotational transitions of molecules in the gas phase. | Unambiguous identification of isotopomers, highly accurate quantification of isotopic purity. acs.org |

Expanding Applications in Environmental Monitoring and Biogeochemical Cycling Studies

The use of stable isotope tracers has become an indispensable tool in environmental science for tracking the sources and fate of elements and compounds. acs.orgusgs.gov Isotopes of hydrogen, carbon, nitrogen, and sulfur are widely used to trace hydrologic pathways and biogeochemical processes. usgs.govyoutube.com Deuterated internal standards, including this compound, have a growing role in the precise quantification of environmental contaminants. clearsynth.com

Isovaleric acid and its esters can be present in the environment as natural products from microbial metabolism or as pollutants from industrial and agricultural sources. wikipedia.org The use of this compound as an internal standard allows for the accurate measurement of its non-deuterated analogue in complex environmental matrices such as water, soil, and air. asme.orgmdpi.com This is crucial for assessing the extent of pollution and for monitoring the effectiveness of remediation efforts.

Furthermore, there is potential for this compound to be used as a tracer in studies of biogeochemical cycling. By introducing this labeled compound into a controlled ecosystem (e.g., a soil microcosm or a bioreactor), researchers can track its transformation and degradation by microbial communities. This can provide valuable insights into the carbon cycle, particularly the breakdown of branched-chain fatty acids, and help identify the microorganisms and enzymatic pathways involved. researchgate.netbris.ac.uk Such studies are essential for understanding ecosystem function and for developing new bioremediation strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Isovaleric Acid Ethyl-d5 Ester with high isotopic purity?

- The synthesis typically involves esterification of deuterated ethanol (C₂D₅OH) with isovaleric acid under acid-catalyzed conditions. Key steps include controlling reaction temperature (60–80°C) and using anhydrous conditions to minimize isotopic exchange . Post-synthesis purification via fractional distillation or preparative gas chromatography (GC) is recommended to isolate the deuterated ester from non-deuterated byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight (MW = 150.25 g/mol for C₇H₅D₅O₂) and isotopic enrichment (≥98% D). Retention indices can be cross-referenced with non-deuterated ethyl isovalerate (C₇H₁₄O₂, CAS 108-64-5) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows suppression of proton signals in the ethyl-d5 group, while ¹³C NMR confirms carbon-deuterium coupling patterns .

Q. How can researchers verify the isotopic purity of this compound?

- Isotopic purity is quantified using high-resolution mass spectrometry (HRMS) to measure the D% (deuterium enrichment). Deviations from ≥98% D may indicate contamination with non-deuterated ethanol during synthesis or storage instability. Cross-validation with GC retention time shifts (deuterated compounds elute earlier than non-deuterated analogs) is advised .

Advanced Research Questions

Q. How can GC parameters be optimized to resolve this compound from structurally similar impurities?

- Column Selection: Polyethylene glycol diacrylate (PEGA) stationary phases show high selectivity for separating esters of branched carboxylic acids .

- Temperature and Flow Rate: Optimal separation is achieved at 90–110°C with a carrier gas (He or N₂) flow rate of 20–30 mL/min. Higher temperatures reduce retention time but may co-elute deuterated and non-deuterated species .

- Validation: Spiking experiments with known impurities (e.g., methyl ethyl acetic acid esters from industrial-grade isovaleric acid) are critical for method development .

Q. What metabolic pathways involve this compound, and how can its stability be assessed in biological matrices?

- In microbial systems (e.g., Brettanomyces), the non-deuterated analog (ethyl isovalerate) undergoes esterase-mediated hydrolysis. For the deuterated form, stability studies should monitor deuterium loss via LC-MS/MS over time under varying pH (4–8) and temperature (25–37°C) conditions .

- Key Metrics: Quantify residual deuterium content in hydrolyzed products (e.g., isovaleric acid-d5) to assess isotopic stability .

Q. How should researchers address contradictions in GC retention data for this compound across studies?

- Source of Variability: Differences in column type (PEGA vs. polar polysiloxane), carrier gas velocity, or temperature gradients can shift retention times.

- Resolution Strategy: Report retention indices relative to a standardized mixture (e.g., n-alkanes) and provide detailed GC conditions (column dimensions, film thickness) to enable cross-study comparisons .

Q. What interdisciplinary applications exist for this compound beyond isotopic labeling?

- Proteasome Inhibition Studies: As a deuterated analog of ethyl isovalerate, it may serve as a stable isotope tracer in pharmacokinetic studies of proteasome inhibitors like eponemycin .

- Flavor Chemistry: Used to track deuterium retention in esterified flavor compounds during fermentation or thermal processing .

Methodological Guidance for Data Interpretation

- Handling Impurities: Industrial isovaleric acid often contains methylethylacetic acid, which can form deuterated esters during synthesis. Use GC-MS with selective ion monitoring (SIM) to distinguish these impurities .

- Statistical Validation: For metabolic studies, apply ANOVA to compare deuterium loss rates across experimental conditions, with p < 0.05 indicating significant instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.